(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one
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Overview
Description
(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one is a complex organic compound that features a naphthyl group, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one typically involves the condensation of 2-naphthaldehyde with 2-phenyl-4-oxazolone under specific reaction conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the naphthyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the original compound with hydrogenated rings.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of (4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-naphthylmethylene)-alpha-tetralone
- 2,7-bis(2-naphthylmethylene)cycloheptanone
- 2,5-bis(2-naphthylmethylene)cyclopentanone
Uniqueness
(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one is unique due to its combination of a naphthyl group, a phenyl group, and an oxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C20H13NO2 |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
(4Z)-4-(naphthalen-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H13NO2/c22-20-18(21-19(23-20)16-7-2-1-3-8-16)13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H/b18-13- |
InChI Key |
VJEQAFKSQWRSLC-AQTBWJFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC4=CC=CC=C4C=C3)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4C=C3)C(=O)O2 |
Origin of Product |
United States |
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